5-methyl-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-methyl-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound. It features a pyrazolo[4,3-c]pyridine core, which is a fused bicyclic system, and is substituted with various functional groups including a thiazole ring, a phenyl group, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the construction of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the thiazole ring and other substituents. Key steps may include cyclization reactions, condensation reactions, and functional group transformations. Specific reaction conditions such as the use of catalysts, solvents, and temperature control are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The choice of raw materials, reagents, and solvents would also be optimized to minimize environmental impact and ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and aryl groups.
Scientific Research Applications
5-methyl-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell growth and proliferation. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide include other pyrazolo[4,3-c]pyridine derivatives, thiazole-containing compounds, and carboxamide-substituted heterocycles. Examples include:
- 5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-21-9-12(15(23)19-17-18-7-8-25-17)14-13(10-21)16(24)22(20-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCIMOJASVFKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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